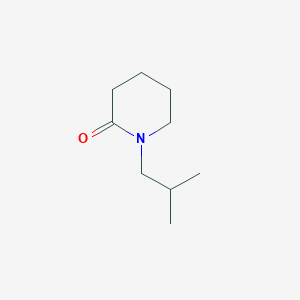

1-Isobutylpiperidin-2-one

Vue d'ensemble

Description

1-Isobutylpiperidin-2-one is a chemical compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. This compound is known for its versatile applications in various fields, including organic synthesis and pharmaceuticals. Its molecular formula is C9H17NO, and it has a molecular weight of 155.24 g/mol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Isobutylpiperidin-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-isobutyl-4-piperidone with suitable reagents can yield this compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical processes. These processes are designed to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-quality this compound.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Isobutylpiperidin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Substitution reactions involve replacing one functional group with another. For example, halogenation can introduce halogen atoms into the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Formation of oxides or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

1-Isobutylpiperidin-2-one has several notable applications in scientific research:

1. Medicinal Chemistry

- Pharmaceutical Development : This compound is utilized in the synthesis of pharmaceutical agents targeting the central nervous system. Its derivatives have shown potential as antipsychotic medications due to their interaction with dopamine and serotonin receptors, which are crucial for mood regulation and motor control .

2. Biological Activity

- Neuroprotective Effects : Research indicates that derivatives may exhibit neuroprotective properties against oxidative stress-induced neurodegeneration. This suggests potential applications in treating neurodegenerative diseases.

- Antimicrobial Properties : Some studies have suggested that piperidine derivatives possess antimicrobial activity against various pathogens, positioning this compound as a candidate for antibiotic development .

3. Industrial Applications

- Agrochemicals : The compound is also employed in the production of agrochemicals, contributing to the development of pesticides and herbicides.

Table 1: Comparison of Biological Activities of this compound Derivatives

| Compound Name | Activity Type | Target Receptor/Pathway | Reference |

|---|---|---|---|

| This compound | Antipsychotic | Dopamine Receptors | |

| Derivative A | Neuroprotective | Oxidative Stress Pathways | |

| Derivative B | Antimicrobial | Various Pathogens |

Case Studies and Research Findings

Several studies have documented the biological activity and therapeutic potential of this compound:

Antipsychotic Efficacy : A study found that compounds with similar structures exhibited varying degrees of agonistic behavior at dopamine receptors, suggesting potential for developing new antipsychotic medications with improved efficacy.

Neuroprotective Effects : In models assessing neuroprotection, certain derivatives demonstrated significant protective effects against neurodegeneration induced by oxidative stress, indicating potential applications in neurodegenerative disease therapies.

Inhibition of Viral Replication : Preliminary data suggest that analogues related to this compound exhibit inhibitory effects on viral replication, particularly regarding Hepatitis C virus studies.

Mécanisme D'action

The mechanism of action of 1-isobutylpiperidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparaison Avec Des Composés Similaires

Piperidine: A basic structure similar to 1-isobutylpiperidin-2-one but without the isobutyl group.

Piperidin-2-one: Similar to this compound but lacks the isobutyl substitution.

N-Methylpiperidin-2-one: Contains a methyl group instead of an isobutyl group.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds with targeted applications.

Activité Biologique

1-Isobutylpiperidin-2-one is a chemical compound belonging to the piperidine family, characterized by its six-membered ring structure containing one nitrogen atom. With a molecular formula of C₉H₁₇NO and a molecular weight of 155.24 g/mol, this compound has garnered attention for its diverse applications in medicinal chemistry and organic synthesis. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is known to modulate neurotransmitter receptors, particularly those involved in the central nervous system (CNS). The compound may act on:

- Dopamine Receptors : Influencing dopaminergic signaling pathways, which are crucial for mood regulation and motor control.

- Serotonin Receptors : Potentially affecting mood and anxiety through modulation of serotonin pathways.

- Enzymatic Targets : Acting as an inhibitor or modulator for various enzymes involved in neurotransmitter metabolism.

Therapeutic Applications

This compound has been investigated for its potential therapeutic applications, particularly in the following areas:

- Antipsychotic Activity : Research indicates that compounds with similar structural features exhibit partial agonist activity at dopamine receptors, which may contribute to their antipsychotic effects . For instance, derivatives of this compound could be explored for their efficacy in treating schizophrenia and other psychotic disorders.

- Antimicrobial Properties : Some studies suggest that piperidine derivatives possess antimicrobial activity against various pathogens. This could position this compound as a candidate for further exploration in antibiotic development.

- Analgesic Effects : Given its potential interaction with pain pathways, there is interest in evaluating this compound for analgesic properties, particularly in neuropathic pain models .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and its derivatives:

- Antipsychotic Efficacy : A study examining the relationship between receptor profiles and antipsychotic efficacy found that compounds similar to this compound exhibited varying degrees of agonistic behavior at dopamine receptors. This suggests potential for developing new antipsychotic medications with improved efficacy and reduced side effects .

- Neuroprotective Effects : In a model assessing neuroprotective properties, certain piperidine derivatives demonstrated significant protective effects against neurodegeneration induced by oxidative stress. This indicates a potential role for this compound in neurodegenerative diseases .

- Inhibition of Viral Replication : Preliminary data suggest that some analogues related to this compound exhibit inhibitory effects on viral replication, particularly in the context of Hepatitis C virus (HCV) studies. These findings warrant further investigation into its antiviral properties .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

1-(2-methylpropyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-8(2)7-10-6-4-3-5-9(10)11/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOXDDQLNSTLNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.